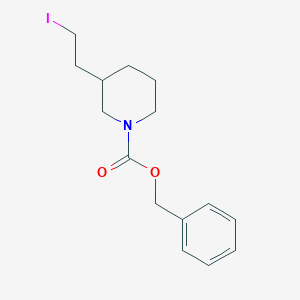![molecular formula C8H6ClN3O B13977390 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrimidine ring fused with a pyridine ring, with a chlorine atom at the 4th position and a methoxy group at the 6th position.
Méthodes De Préparation
The synthesis of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 4th position.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in studies exploring its biological activity, including its potential as an anti-inflammatory agent.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its targets and modulating their activity .
Comparaison Avec Des Composés Similaires
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds such as:
4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine: This compound has a similar structure but with an amino group at the 2nd position.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrido-pyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These are fused pyrimidine derivatives with a pyrazole ring, known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6ClN3O |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
4-chloro-6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-2-5-6(3-10-7)11-4-12-8(5)9/h2-4H,1H3 |
Clé InChI |
RGKRAKBHSLNLLS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C(=C1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



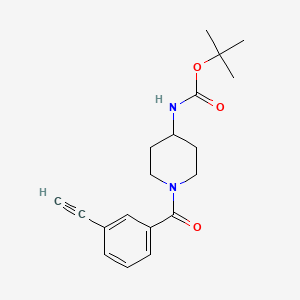
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
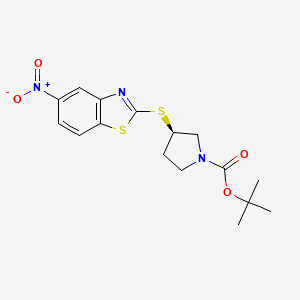


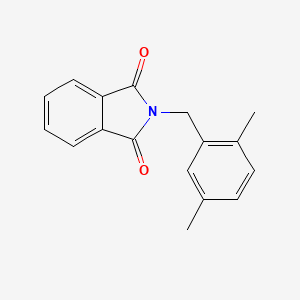
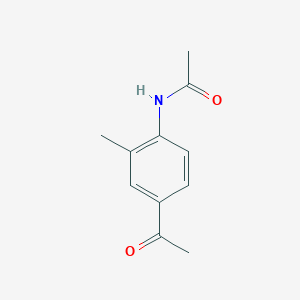
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)

![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

